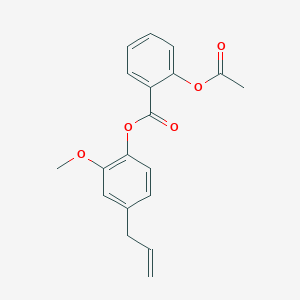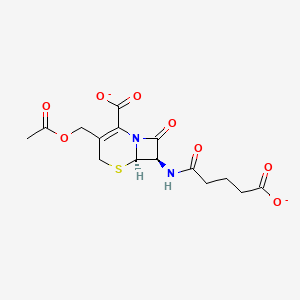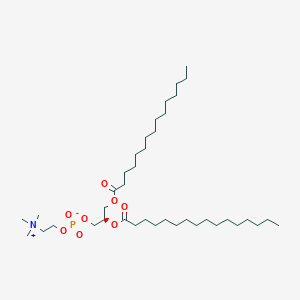
1-Pentadecanoyl-2-hexadecanoyl-sn-glycero-3-phosphocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-pentadecanoyl-2-hexadecanoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 31:0 in which the fatty acyl groups at positions 1 and 2 are specified as pentadecanoyl and hexadecanoyl respectively It has a role as a Papio hamadryas metabolite.
Scientific Research Applications
Synthesis and Biological Properties
1-Pentadecanoyl-2-hexadecanoyl-sn-glycero-3-phosphocholine is part of the group of arsenic-containing phosphatidylcholines, with recent discoveries in herring caviar. Its synthesis serves as a model to study the biological and toxicological properties of arsenolipids in food (Guttenberger et al., 2017).
Physical Chemical Characteristics
Studies on 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine and its homologs, including 1-Pentadecanoyl-2-hexadecanoyl-sn-glycero-3-phosphocholine, focus on their physical chemical characteristics, like critical micellar concentration. These characteristics are crucial in understanding their biological activities (Kramp et al., 1984).
Phase Properties in Bilayers
The mixing properties of phosphatidylcholines, including 1-Pentadecanoyl-2-hexadecanoyl-sn-glycero-3-phosphocholine, in liquid-crystalline phase are examined using fluorescent probes. This research aids in understanding the lateral mobility and domain formation in lipid bilayers (Ahn & Yun, 1999).
Natural Occurrence and Isolation
Isolation and identification of various 1-O-alkyl-sn-glycero-3-phosphocholines, including 1-Pentadecanoyl-2-hexadecanoyl-sn-glycero-3-phosphocholine, from sources like earthworms, highlight their natural occurrence and potential biological significance (Noda et al., 1992).
Polymerization and Vesicle Formation
Research on the synthesis of polymerizable lipids and the construction of stable polymerized liposomes under mild conditions includes compounds like 1-Pentadecanoyl-2-hexadecanoyl-sn-glycero-3-phosphocholine. These studies are essential for developing membrane models and biomedical applications like drug delivery (Sadownik et al., 1986).
Biological Effects and Enzymatic Synthesis
1-Pentadecanoyl-2-hexadecanoyl-sn-glycero-3-phosphocholine is studied for its biological effects like hypotensive activity and platelet aggregation. Its enzymatic synthesis demonstrates its potential for physiological applications (Wykle et al., 1980).
properties
Product Name |
1-Pentadecanoyl-2-hexadecanoyl-sn-glycero-3-phosphocholine |
|---|---|
Molecular Formula |
C39H78NO8P |
Molecular Weight |
720 g/mol |
IUPAC Name |
[(2R)-2-hexadecanoyloxy-3-pentadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C39H78NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)48-37(36-47-49(43,44)46-34-33-40(3,4)5)35-45-38(41)31-29-27-25-23-21-19-17-15-13-11-9-7-2/h37H,6-36H2,1-5H3/t37-/m1/s1 |
InChI Key |
LLHISNQVRRYJGL-DIPNUNPCSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




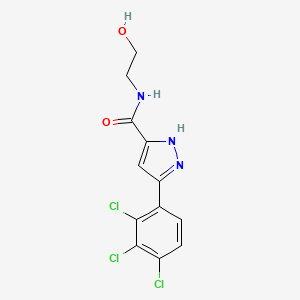
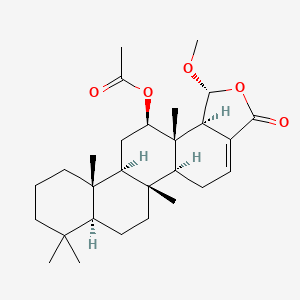
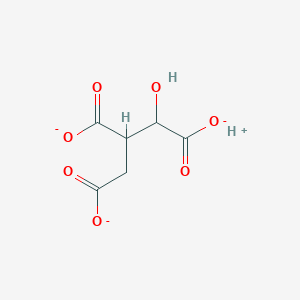
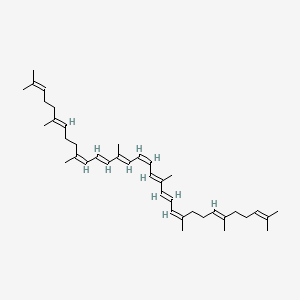
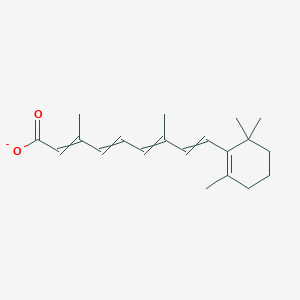


![1-eicosanoyl-2-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263717.png)
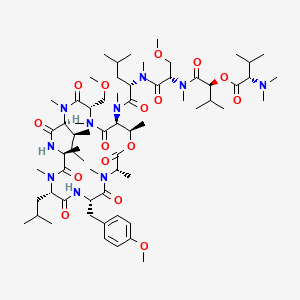
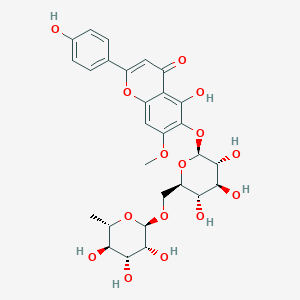
![(1R,3S,5E,7E,11S,12S,13R,15S,16S,17S,19S,23R,25R,27Z,29E,33S,34S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-hexahydroxy-11-[(2S,3S,4R)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-33-[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B1263726.png)
